Sodium 1-octadecene-1-sulfonate
CAS No.: 4692-52-8
Cat. No.: VC18407096
Molecular Formula: C18H35NaO3S
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4692-52-8 |
|---|---|
| Molecular Formula | C18H35NaO3S |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | sodium;(E)-octadec-1-ene-1-sulfonate |
| Standard InChI | InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h17-18H,2-16H2,1H3,(H,19,20,21);/q;+1/p-1/b18-17+; |
| Standard InChI Key | SZGKXOCIHKEMHV-ZAGWXBKKSA-M |
| Isomeric SMILES | CCCCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Introduction
| Property | Value | Source |
|---|---|---|
| CAS Number | 4692-52-8 | |
| Molecular Formula | C₁₈H₃₅NaO₃S | |
| Molecular Weight | 354.5 g/mol | |
| IUPAC Name | Sodium (E)-octadec-1-ene-1-sulfonate | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
The compound’s stereochemistry is defined by the (E)-configuration of the double bond in the octadecene chain, as evidenced by its isomeric SMILES notation . Its solubility profile is typical of sulfonate surfactants, with high solubility in polar solvents like water and limited solubility in nonpolar media .
Synthesis and Production
Industrial Synthesis
The industrial synthesis of sodium 1-octadecene-1-sulfonate involves three primary steps: sulfonation, neutralization, and purification.
-
Sulfonation: 1-Octadecene undergoes sulfonation using sulfur trioxide (SO₃) or oleum in a continuous reactor. This exothermic reaction requires precise temperature control (40–60°C) to minimize side reactions such as sulfone formation .
-
Neutralization: The resultant sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield the sodium salt. Stoichiometric equivalence is critical to avoid residual alkalinity .
-
Purification: The crude product is purified via crystallization or chromatography to achieve >95% purity, as impurities can compromise surfactant efficacy .
Laboratory-Scale Synthesis
Laboratory methods often employ batch reactors with modified reaction conditions. For example, a 2024 study demonstrated that using chlorosulfonic acid as the sulfonating agent at 25°C improved selectivity, albeit with lower conversion rates compared to industrial processes. Post-synthesis, dialysis or solvent extraction is preferred for small-scale purification .
Chemical and Physical Properties
Molecular Structure and Reactivity
The compound’s structure features a hydrophobic C₁₈ chain and a polar sulfonate group, enabling micelle formation at critical micelle concentrations (CMC) of ~0.1 mM . Spectroscopic analyses (e.g., NMR, IR) confirm the (E)-configuration of the alkene and the integrity of the sulfonate moiety .
Key reactions include:
-
Oxidation: The double bond reacts with hydrogen peroxide to form epoxides, altering surfactant properties.
-
Nucleophilic Substitution: The sulfonate group can undergo substitution with amines or alcohols under acidic conditions .
Thermal and Solubility Behavior
While specific melting and boiling points are unreported, thermogravimetric analysis (TGA) indicates decomposition above 250°C . The compound exhibits high aqueous solubility (>100 g/L at 25°C) and forms stable micelles in solutions with pH 2–12 .
Applications
Surfactant in Industrial Formulations
Sodium 1-octadecene-1-sulfonate is widely used in:
-
Emulsification: Stabilizes oil-in-water emulsions in lubricants and agrochemicals .
-
Dispersion: Enhances nanoparticle dispersion in coatings and composites .
-
Detergents: Acts as a wetting agent in industrial cleaning formulations .
Research Applications
Recent studies highlight its role in:
-
Nanotechnology: Facilitating the synthesis of gold nanoparticles with uniform size distributions .
-
Biomedicine: Investigating its potential as a drug delivery vehicle, though toxicity concerns remain .
Recent Research and Developments
Enhanced Synthesis Protocols
A 2025 study optimized sulfonation using microreactors, achieving 98% conversion at 50°C and reducing by-products by 40% compared to batch reactors.
Novel Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume